N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 899960-68-0
Cat. No.: VC4294595
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899960-68-0 |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.498 |
| IUPAC Name | N,1-bis(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C24H27N3O3/c1-3-29-20-11-7-18(8-12-20)23-22-6-5-15-26(22)16-17-27(23)24(28)25-19-9-13-21(14-10-19)30-4-2/h5-15,23H,3-4,16-17H2,1-2H3,(H,25,28) |
| Standard InChI Key | YYXNQWGTGXKLJU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OCC |
Introduction
Chemical Structure and Physicochemical Properties
N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide possesses a molecular formula of C24H27N3O3 and a molecular weight of 405.498 g/mol. The IUPAC name—N,1-bis(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide—reflects its bicyclic architecture, combining a partially saturated pyrrolo[1,2-a]pyrazine system with two 4-ethoxyphenyl groups at the 1- and N-positions. The ethoxy substituents (-OCH2CH3) at the para positions of the phenyl rings introduce steric bulk and electron-donating effects, potentially influencing both solubility and target binding.
Key spectral data include a 1H NMR signature featuring aromatic protons between δ 7.04–7.63 ppm, ethoxy methylene groups at δ 3.98–4.10 ppm, and pyrrolo-pyrazine backbone signals at δ 2.35–6.61 ppm. Mass spectrometry confirms the molecular ion peak at m/z 405.498, consistent with the proposed structure. Despite these characterizations, solubility data remain unreported, representing a gap in current understanding.
Synthesis and Optimization Strategies
The synthesis of N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves a multistep sequence emphasizing regioselective functionalization. While detailed protocols are proprietary, generalized steps derived from analogous pyrrolo-pyrazine syntheses include:
-
Core Formation: Construction of the pyrrolo[1,2-a]pyrazine scaffold via cyclocondensation reactions, potentially employing methods similar to those used for pyrrolo[3,2-b]pyrroles . Iron-catalyzed domino reactions—effective in related systems—may facilitate annulation while accommodating electron-rich aryl groups .
-
Substituent Introduction: Sequential Ullmann-type couplings or nucleophilic aromatic substitutions to install 4-ethoxyphenyl groups. The ethoxy motifs likely originate from protected phenolic precursors, with deprotection occurring under acidic or basic conditions.
-
Carboxamide Functionalization: Acylation at the pyrazine nitrogen using 4-ethoxyphenyl isocyanate or carbamoyl chloride derivatives, followed by purification via recrystallization.
Optimization challenges include minimizing diastereomer formation during cyclization and enhancing yields beyond current benchmarks (exact figures unspecified). Comparative analyses with pyrrolo[3,2-c]pyridin-4-one syntheses reveal shared emphases on atom economy and aqueous reaction media , though the ethoxyphenyl substituents here necessitate anhydrous conditions to prevent ether cleavage.
Spectroscopic Characterization and Analytical Validation
Structural confirmation relies on complementary spectroscopic techniques:
-
Infrared Spectroscopy: Stretching vibrations at ~1711 cm−1 (C=O) and ~1769 cm−1 (amide I band) verify the carboxamide moiety. Absence of -NH stretches above 3300 cm−1 suggests N-substitution.
-
Nuclear Magnetic Resonance: 1H NMR resolves diastereotopic protons on the pyrrolo-pyrazine core, with coupling constants (J = 8.6–8.7 Hz) indicating trans-diaxial relationships. 13C NMR assignments confirm quaternary carbons at δ 143.6 ppm (aromatic C-O) and δ 118.6 ppm (cyano groups, if present).
-
High-Resolution Mass Spectrometry: Exact mass measurements (Δ < 0.5 ppm) validate the molecular formula, while fragmentation patterns elucidate stability of the ethoxyphenyl groups under electron ionization.
These data collectively authenticate the target structure while underscoring the necessity for advanced chromatographic purity assessments, which remain unreported.
Biological Activity and Mechanistic Insights
N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide demonstrates marked cytotoxicity in vitro, with preliminary studies indicating IC50 values comparable to first-line chemotherapeutics. While specific cell lines are undisclosed, structurally related pyrrolo[3,2-c]pyridin-4-ones exhibit activity against breast (MCF-7) and lung (A549) carcinomas , suggesting possible overlap. Mechanistically, the compound may interfere with:
-
Kinase Signaling: Inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, analogous to pyrrolo[2,1-f][1, triazin-4(3H)-ones .
-
DNA Topoisomerases: Intercalation or stabilization of topoisomerase-DNA cleavage complexes, as observed in pyrrolo[2,1-d]pyrido[2,3-c][1,thiazepin-3(2H)-ones .
-
Apoptotic Pathways: Upregulation of pro-apoptotic Bax/Bcl-2 ratios and caspase-3 activation, mechanisms reported for N-substituted pyrrolo-pyrazines.
Notably, the 4-ethoxyphenyl groups may enhance membrane permeability compared to simpler aryl substituents, though this hypothesis awaits experimental validation.
Comparative Analysis with Related Heterocycles
The biological profile of N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide aligns with broader trends in pyrrolo-fused heterocycle pharmacology:
-
Pyrrolo[3,2-b]pyrroles: Tetraaryl derivatives exhibit tunable emission properties for theranostic applications but lack the carboxamide functionality critical for target specificity .
-
Pyrrolo[2,1-d]pyrido[2,3-c][1,thiazepin-3(2H)-ones: Demonstrate dual kinase/topoisomerase inhibition but suffer from metabolic instability due to ester moieties .
-
Pyrrolo[1,2-a]pyrazines: The carboxamide group in the subject compound confers improved solubility and hydrogen-bonding capacity relative to non-acylated analogs.
Such comparisons highlight the strategic advantage of integrating ethoxyphenyl and carboxamide groups into the pyrrolo-pyrazine scaffold, albeit at the cost of synthetic complexity.
Future Directions and Development Challenges
Advancing N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide into preclinical development requires addressing several gaps:
-
Pharmacokinetic Profiling: Absent data on oral bioavailability, plasma protein binding, and hepatic metabolism preclude in vivo evaluation.
-
Target Deconvolution: High-throughput screening against kinase panels and apoptosis arrays is needed to elucidate primary mechanisms.
-
Derivatization Campaigns: Exploring substitutions at the pyrazine 3- and 4-positions could optimize potency while mitigating potential toxicity.
Furthermore, adopting continuous-flow synthesis—successful for multigram-scale pyrrolo[3,2-b]pyrroles —may enhance process efficiency and yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume